4-Azido-2,3,5,6-tetrafluorobenzenemethanol

Catalog No.
S15950137
CAS No.
126695-59-8
M.F
C7H3F4N3O
M. Wt
221.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-2,3,5,6-tetrafluorobenzenemethanol

CAS Number

126695-59-8

Product Name

4-Azido-2,3,5,6-tetrafluorobenzenemethanol

IUPAC Name

(4-azido-2,3,5,6-tetrafluorophenyl)methanol

Molecular Formula

C7H3F4N3O

Molecular Weight

221.11 g/mol

InChI

InChI=1S/C7H3F4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h15H,1H2

InChI Key

PQCRBYQLJBCLEN-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)O

4-Azido-2,3,5,6-tetrafluorobenzenemethanol is a chemical compound characterized by the presence of an azido group and a tetrafluorinated benzene moiety. Its molecular formula is C7H4F4N3O, indicating a structure that incorporates four fluorine atoms, an azido group (-N3), and a hydroxymethyl group (-CH2OH). This compound is notable for its potential applications in organic synthesis and materials science due to the reactivity of its azido group and the stability provided by the tetrafluorinated benzene ring.

  • Nucleophilic Substitution: The hydroxymethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Click Chemistry: The azido group readily engages in click chemistry reactions with alkynes to form stable triazole linkages, which are valuable in bioconjugation and materials science.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzenemethanol typically involves multiple steps:

  • Starting Material: The synthesis begins with 2,3,5,6-tetrafluorotoluene.
  • Bromination: The starting material undergoes bromination to introduce a bromomethyl group.
  • Azidation: The bromomethyl derivative is treated with sodium azide in a polar aprotic solvent (e.g., dimethylformamide) to replace the bromine atom with an azido group.
  • Reduction: Finally, if necessary, reduction can be performed to convert the azido group into an amine.

This multi-step process allows for the introduction of functional groups that enhance reactivity and utility.

4-Azido-2,3,5,6-tetrafluorobenzenemethanol has several potential applications:

  • Organic Synthesis: Its reactive azido group can be utilized in various synthetic pathways to create complex organic molecules.
  • Materials Science: The compound may serve as a precursor for developing functionalized materials or polymers through click chemistry.
  • Bioconjugation: Due to its ability to form stable covalent bonds with biomolecules, it could be applied in drug delivery systems or imaging agents.

Interaction studies involving 4-Azido-2,3,5,6-tetrafluorobenzenemethanol focus on its reactivity with biological macromolecules. The azido group's ability to engage in click chemistry allows for selective labeling of proteins or nucleic acids. This property is particularly valuable in fields such as proteomics and genomics where precise modifications are required.

Several compounds share structural similarities with 4-Azido-2,3,5,6-tetrafluorobenzenemethanol. Here are a few noteworthy comparisons:

Compound NameStructural FeaturesUnique Aspects
1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzeneContains bromomethyl instead of hydroxymethylEnhanced reactivity due to bromine
Methyl 4-azido-2,3,5,6-tetrafluorobenzoateEsterified form with methyl groupUseful for esterification reactions
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcoholContains methoxymethyl instead of azidoPotentially different biological interactions

Each of these compounds exhibits unique properties that may influence their reactivity and application potential. The presence of the azido group in 4-Azido-2,3,5,6-tetrafluorobenzenemethanol distinguishes it from others by providing opportunities for specific chemical transformations and functionalization strategies.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

221.02122438 g/mol

Monoisotopic Mass

221.02122438 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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